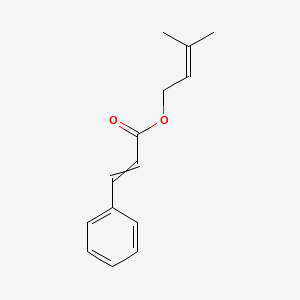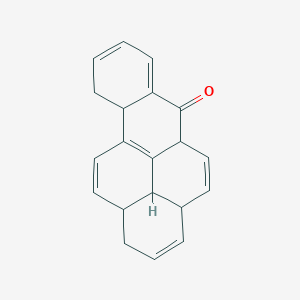![molecular formula C17H16ClNO2 B12563772 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride CAS No. 179192-16-6](/img/structure/B12563772.png)
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is a complex organic compound that features a unique structure combining an isoquinoline moiety with a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride typically involves multi-step organic reactions. One common route starts with the preparation of the isoquinoline core, followed by the introduction of the substituted phenyl group. The final step involves the formation of the chloride salt.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Substituted Phenyl Group Introduction: The substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,5-dihydroxy-4-methylbenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Chloride Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring with methyl chloride, resulting in the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl, methoxy, or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-4-methoxyacetophenone: Similar in structure but lacks the isoquinoline moiety.
2,5-Dihydroxy-4-methylacetophenone: Similar phenolic structure but different functional groups.
Uniqueness
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is unique due to its combination of an isoquinoline core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
179192-16-6 |
|---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
2-(isoquinolin-2-ium-2-ylmethyl)-5-methylbenzene-1,4-diol;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-12-8-17(20)15(9-16(12)19)11-18-7-6-13-4-2-3-5-14(13)10-18;/h2-10H,11H2,1H3,(H-,19,20);1H |
InChI-Schlüssel |
RQGGFRSPVDJHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C[N+]2=CC3=CC=CC=C3C=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


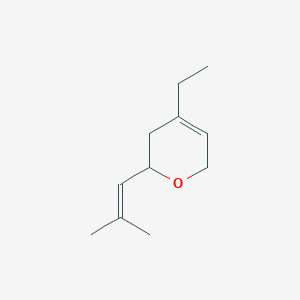
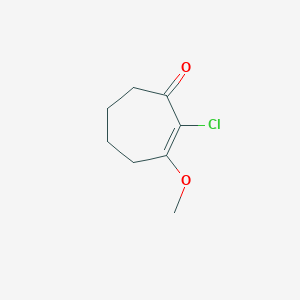
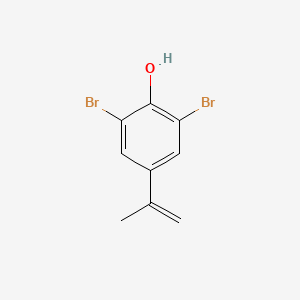
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
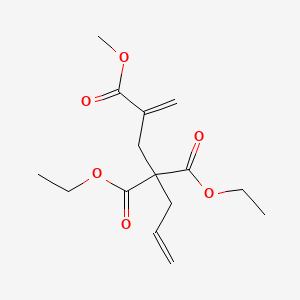
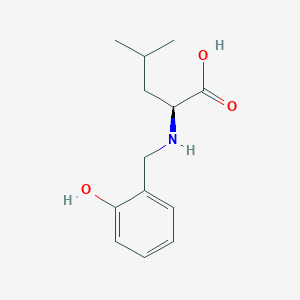
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
